mPEG4-Mal

Descripción

Propiedades

IUPAC Name |

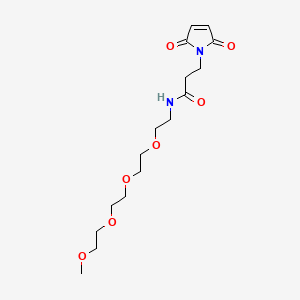

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O7/c1-22-8-9-24-12-13-25-11-10-23-7-5-17-14(19)4-6-18-15(20)2-3-16(18)21/h2-3H,4-13H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHTYEHHGXSUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to mPEG4-Mal: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-maleimide (mPEG4-Mal), a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostics. This document details its chemical structure, physicochemical properties, and reactivity, with a focus on its application in the selective modification of thiol-containing biomolecules.

Core Concepts: Structure and Chemical Properties

Methoxy-polyethylene glycol (4)-maleimide is a chemical compound featuring a linear methoxy-terminated polyethylene glycol (mPEG) chain of four ethylene glycol units, covalently linked to a maleimide functional group. The mPEG chain is hydrophilic, rendering the molecule soluble in aqueous solutions and many organic solvents.[1] The maleimide group is a highly selective reactive moiety that specifically targets sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins and peptides.[1][2]

The reaction between the maleimide and a thiol proceeds via a Michael addition mechanism, forming a stable, covalent thioether bond.[1] This reaction is most efficient within a pH range of 6.5 to 7.5.[3] Below this range, the thiol group is less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the potential for reaction with primary amines, such as the side chain of lysine, increases.[1]

Molecular Structure:

-

Chemical Name: 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-oic acid, methyl ester

-

Synonyms: mPEG4-Maleimide, Methoxy-PEG4-Maleimide

-

Molecular Formula: C₁₆H₂₅NO₈

-

Molecular Weight: 359.37 g/mol

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a quick reference for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white solid | [4] |

| Molecular Formula | C₁₆H₂₅NO₈ | N/A |

| Molecular Weight | 359.37 g/mol | N/A |

| Purity | >95% (typically analyzed by HPLC and NMR) | [5] |

| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | [4] |

| Storage Conditions | Store at -20°C to -10°C in an inert atmosphere | [5] |

| Stability | Stable for at least one year under proper storage conditions | [5] |

Table 2: Reaction Parameters for this compound Conjugation

| Parameter | Recommended Value/Range | Reference |

| Optimal Reaction pH | 6.5 - 7.5 | [3] |

| Molar Excess of this compound | 10 to 20-fold over thiol content | [4] |

| Reaction Temperature | Room temperature (20-25°C) or 4°C | [1] |

| Reaction Time | 2-4 hours at room temperature; overnight at 4°C | [4] |

| Quenching Agents | Free thiols (e.g., L-cysteine, β-mercaptoethanol) | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a typical protein conjugation experiment.

Synthesis of mPEG4-Maleimide

The synthesis of this compound is a multi-step process that begins with the activation of mPEG4-alcohol, followed by amination and subsequent reaction with a maleimide precursor.

Materials:

-

mPEG4-OH (methoxy-tetraethylene glycol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ammonia (aqueous solution)

-

Maleic anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other dehydrating agent

-

Anhydrous solvents (DCM, Diethyl ether)

Procedure:

-

Activation of mPEG4-OH: Dissolve mPEG4-OH in anhydrous DCM. Add TEA and cool the mixture to 0°C. Slowly add a solution of TsCl in anhydrous DCM. Allow the reaction to warm to room temperature and stir overnight.

-

Purification of mPEG4-OTs: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mPEG4-OTs by column chromatography.

-

Amination of mPEG4-OTs: Treat the purified mPEG4-OTs with an excess of aqueous ammonia solution and stir at room temperature for 24-48 hours.

-

Purification of mPEG4-NH₂: Extract the reaction mixture with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield mPEG4-NH₂.

-

Formation of Maleamic Acid: Dissolve mPEG4-NH₂ in anhydrous DCM and add a solution of maleic anhydride in anhydrous DCM. Stir the mixture at room temperature for 2-4 hours.

-

Cyclization to mPEG4-Maleimide: Add a dehydrating agent, such as DCC, to the maleamic acid solution and stir at room temperature overnight.

-

Final Purification: Filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate and purify the crude product by column chromatography to obtain pure this compound.

Protein Conjugation with this compound

This protocol describes the general procedure for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

-

Protein with free thiol groups (e.g., antibody, enzyme)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.2, degassed and thiol-free

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

-

L-cysteine or β-mercaptoethanol (for quenching)

-

Size-exclusion chromatography (SEC) column or dialysis cassettes for purification

Procedure:

-

Protein Preparation: Dissolve the protein in degassed PBS buffer at a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to generate free thiols.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer (e.g., PBS) or an anhydrous solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. To prevent oxidation of the thiol groups, the reaction can be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching the Reaction: To stop the conjugation and react with any excess this compound, add a small molar excess of a free thiol, such as L-cysteine, and incubate for an additional 30 minutes.

-

Purification of the Conjugate: Remove unreacted this compound and quenching agent from the protein conjugate using size-exclusion chromatography or dialysis.

-

Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by methods such as MALDI-TOF mass spectrometry to determine the degree of labeling.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to this compound.

Caption: Mechanism of the thiol-maleimide conjugation reaction.

Caption: General workflow for the synthesis of mPEG4-Maleimide.

Caption: Step-by-step experimental workflow for protein conjugation.

Caption: Competing pathways affecting thioether bond stability.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Research Applications of mPEG4-Maleimide

Core Concepts and Primary Applications

Methoxy Polyethylene Glycol-Maleimide (mPEG-Maleimide), specifically with a discrete chain length of four ethylene glycol units (mPEG4-Maleimide), is a pivotal tool in modern bioconjugation and biomedical research. Its principal function lies in the covalent modification of biomolecules through a process known as PEGylation. This involves attaching the polyethylene glycol (PEG) chain to proteins, peptides, nanoparticles, or other molecules.

The maleimide group exhibits high reactivity and selectivity towards free sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[1][2] This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions, making it a favored method for site-specific modifications.[3][4]

The primary applications of mPEG4-Maleimide in research include:

-

Protein and Peptide Modification: Enhancing the therapeutic properties of protein-based drugs by increasing their hydrodynamic size. This can lead to a longer circulation half-life, reduced immunogenicity, and improved stability.[5][6]

-

Drug Delivery and Nanotechnology: Modifying the surface of nanoparticles, liposomes, and other drug carriers.[1][7][8] This PEGylation process can improve the biocompatibility of these carriers, reduce non-specific uptake by the reticuloendothelial system, and enhance their accumulation in target tissues through the Enhanced Permeability and Retention (EPR) effect.[9]

-

Antibody-Drug Conjugates (ADCs): Acting as a linker to attach potent cytotoxic drugs to monoclonal antibodies.[10] The specificity of the antibody directs the drug to cancer cells, and the stable linkage provided by the maleimide group ensures the drug remains attached until it reaches its target.

-

Hydrogel Formation: Cross-linking polymers to form hydrogels for applications in regenerative medicine and cell delivery.[11][12][13]

-

Biomolecule Labeling: Attaching fluorescent dyes or other reporter molecules to proteins for imaging and diagnostic purposes.[2]

The Thiol-Maleimide Conjugation Reaction

The core of mPEG4-Maleimide's utility is the Michael addition reaction between the maleimide group and a thiol group. A thiolate anion performs a nucleophilic attack on one of the carbons of the maleimide's double bond, resulting in a stable thioether linkage.[3]

Reaction Mechanism Diagram

Caption: Thiol-Maleimide Conjugation Reaction.

Quantitative Data for Experimental Design

Successful conjugation with mPEG4-Maleimide requires careful control of reaction parameters. The following tables summarize key quantitative data for optimizing these reactions.

Table 1: Recommended Reaction Parameters for Thiol-Maleimide Conjugation

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity. At pH > 7.5, the maleimide ring is more susceptible to hydrolysis and reaction with primary amines.[3] |

| Molar Ratio (PEG:Thiol) | 10:1 to 20:1 | A molar excess of mPEG-Maleimide is generally recommended to drive the reaction to completion and ensure all available thiol groups are conjugated.[3][14] |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (2-4 hours). Reactions at 4°C are slower (overnight) but may be preferred for sensitive proteins.[3][14] |

| Reaction Time | 2 - 4 hours at RT, or overnight at 4°C | The reaction progress can be monitored using techniques like HPLC or SDS-PAGE.[14] |

Table 2: Potential Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy |

| Maleimide Hydrolysis | The maleimide ring can open upon reaction with water, rendering it unreactive to thiols. This is more prevalent at pH > 8.0.[3] | Maintain the reaction pH between 6.5 and 7.5.[3] |

| Disulfide Bond Formation | Thiol groups can oxidize to form disulfide bonds, which do not react with maleimides.[2][3] | Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation and degas buffers.[2][10] |

| Reaction with Amines | At higher pH values, maleimides can react with primary amines (e.g., lysine residues). | Keep the reaction pH below 7.5. The reaction with thiols is about 1,000 times faster than with amines at pH 7.0.[3] |

Experimental Protocols

Protocol 1: General PEGylation of a Thiol-Containing Protein

This protocol outlines the fundamental steps for conjugating mPEG4-Maleimide to a protein with available cysteine residues.

Materials:

-

Protein with free thiol group(s)

-

mPEG4-Maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed

-

Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Anhydrous DMSO or DMF (for dissolving mPEG4-Maleimide)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Protein Preparation:

-

mPEG4-Maleimide Preparation:

-

Prepare a stock solution of mPEG4-Maleimide (e.g., 10 mM) in anhydrous DMSO or DMF.[3]

-

-

Conjugation Reaction:

-

Quenching the Reaction (Optional):

-

To stop the reaction and consume any unreacted maleimide groups, add a small molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of maleimide.[3]

-

-

Purification:

-

Purify the PEGylated protein conjugate from excess reagents using a suitable method like size-exclusion chromatography (SEC) or dialysis.[10]

-

-

Characterization:

Experimental Workflow Diagram

Caption: PEGylation Experimental Workflow.

Applications in Drug Delivery Systems

mPEG4-Maleimide is extensively used to modify the surfaces of drug delivery vehicles, such as liposomes and nanoparticles. This surface modification, or "PEGylation," imparts several advantageous properties.

Logical Relationship Diagram: Benefits of PEGylation in Drug Delivery

Caption: Benefits of PEGylation in Drug Delivery.

Studies have shown that modifying liposomes with even a small amount of maleimide-PEG can significantly improve drug delivery efficiency both in vitro and in vivo.[7][8] For instance, maleimide-modified liposomes demonstrated a more than two-fold increase in cellular internalization compared to their unmodified counterparts.[7][8] This enhancement is attributed to the interaction of the maleimide group with thiol-containing proteins on cell surfaces.[9]

Conclusion

mPEG4-Maleimide is a versatile and powerful reagent for researchers in biotechnology and drug development. Its ability to selectively and efficiently conjugate with thiol groups under mild conditions makes it an ideal choice for PEGylating proteins, creating advanced drug delivery systems, and constructing complex biomaterials. By understanding the quantitative parameters of the conjugation reaction and following established protocols, scientists can effectively leverage mPEG4-Maleimide to improve the therapeutic potential and performance of a wide range of biomolecules and delivery vehicles.

References

- 1. Maleimide Modification - CD Bioparticles [cd-bioparticles.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]

- 7. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maleimide as the PEG end-group promotes macrophage-targeted drug delivery of PEGylated nanoparticles in vivo by enhancing interaction with circulating erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Fabrication of Patterned Hydrogel Interfaces: Exploiting the Maleimide Group as a Dual Purpose Handle for Cross-Linking and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PEG-maleimide hydrogels for protein and cell delivery in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclodextrin mediated polymer coupling via thiol–maleimide conjugation: facile access to functionalizable hydrogels - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. broadpharm.com [broadpharm.com]

- 15. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of mPEG4-Mal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical physicochemical properties of methoxy-polyethylene glycol-maleimide (mPEG4-Mal), a heterobifunctional linker widely utilized in bioconjugation. An understanding of its solubility and stability in aqueous buffers is paramount for the successful design and execution of conjugation strategies, particularly in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics. This document outlines the core solubility and stability profiles of this compound, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual diagrams of key chemical processes and workflows.

Core Concepts: Solubility and Stability of this compound

The utility of this compound as a linker is fundamentally governed by two key characteristics in an aqueous environment: its ability to dissolve to a sufficient concentration (solubility) and its ability to remain chemically intact over time (stability).

Solubility: The this compound molecule incorporates a hydrophilic tetra-polyethylene glycol (PEG) chain, which confers good intrinsic solubility in water and common aqueous buffers. This property is crucial for ensuring that the linker is available for reaction in the aqueous milieu typical of bioconjugation reactions.

Stability: The primary stability concern for this compound in aqueous buffers is the hydrolysis of the maleimide ring. The maleimide group is an excellent Michael acceptor, enabling its specific reaction with thiol groups (e.g., from cysteine residues in proteins). However, it is also susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening and the formation of a non-reactive maleamic acid derivative. This hydrolysis is highly dependent on the pH and temperature of the solution.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of this compound and related PEG-maleimide compounds. This information provides a practical basis for designing and optimizing bioconjugation protocols.

Table 1: Solubility of mPEG-Maleimide Derivatives in Various Solvents

| Compound Family | Solvent | Reported Solubility | Notes |

| mPEG-Maleimide | Water | ≥ 10 mg/mL[1] | The hydrophilic PEG chain ensures good aqueous solubility. |

| mPEG-Maleimide | Chloroform | ≥ 10 mg/mL[1] | |

| mPEG-Maleimide | DMSO | ≥ 10 mg/mL[1] | |

| m-PEG10-acid | Water | ≥ 10 mg/mL[2] | A similar short-chain PEG derivative, indicating good aqueous solubility. |

| m-PEG10-acid | PBS | ≥ 10 mg/mL[2] | Solubility is maintained in common biological buffers. |

Table 2: Stability of PEG-Maleimide Derivatives in Aqueous Buffers (Hydrolysis Data)

| Compound | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) |

| 8-arm-PEG10k-maleimide | 7.4 | 37 | 6.55 x 10⁻⁵ s⁻¹[3] | Approximately 2.9 hours |

| 8-arm-PEG10k-maleimide | 5.5 | 37 | Very slow hydrolysis | Not reported |

| N-alkyl thiosuccinimide | 7.4 | 37 | - | 27 hours[4] |

| N-aryl thiosuccinimide | 7.4 | 37 | - | 1.5 hours[4] |

Note: The data for 8-arm-PEG10k-maleimide, while not specific to the linear this compound, provides a valuable reference for the pH- and temperature-dependent hydrolysis of the maleimide group on a PEG scaffold.

Key Chemical Pathways and Workflows

Visualizing the chemical reactions and experimental procedures is essential for a clear understanding of the behavior of this compound. The following diagrams, rendered in Graphviz (DOT language), illustrate these core concepts.

Caption: Hydrolysis of the mPEG4-Maleimide ring in aqueous buffer.

Caption: Experimental workflow for determining the stability of this compound.

Caption: Logical workflow for considering this compound solubility and stability.

Experimental Protocols

Detailed and robust experimental protocols are critical for accurately assessing the solubility and stability of this compound. The following sections provide methodologies for these key experiments.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a specific aqueous buffer.

Materials and Equipment:

-

This compound, solid

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Analytical balance, volumetric flasks, and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen buffer at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification: Dilute the filtered supernatant to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound by comparing its peak area to the standard curve.

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested buffer at the specified temperature.

Protocol for Determining Stability (Monitoring Hydrolysis by HPLC)

This protocol monitors the rate of this compound hydrolysis in an aqueous buffer over time.

Materials and Equipment:

-

This compound, solid

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Temperature-controlled incubator or water bath

-

Reverse-Phase HPLC (RP-HPLC) system with a UV-Vis detector

-

C18 RP-HPLC column

-

Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile phase B: Acetonitrile with 0.1% TFA

-

Vials and autosampler

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).

-

Incubation: Place the solution in a temperature-controlled environment (e.g., 37°C).

-

Time-Course Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution and transfer it to an HPLC vial. If the reaction is rapid, consider quenching the hydrolysis by adding a small amount of acid to lower the pH.

-

HPLC Analysis:

-

Inject the samples onto the C18 column.

-

Elute the components using a gradient of mobile phase B (e.g., 5-95% over 15 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 302 nm for the maleimide group). The intact this compound will elute as one peak, and the hydrolyzed maleamic acid derivative will elute as a more polar (earlier) peak.

-

-

Data Analysis:

-

Integrate the peak areas for both the intact this compound and the hydrolyzed product at each time point.

-

Calculate the percentage of intact this compound remaining at each time point.

-

Plot the natural logarithm of the percentage of intact this compound versus time.

-

The negative slope of the resulting linear fit represents the first-order rate constant (k) for hydrolysis.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Conclusion

The successful application of this compound in bioconjugation is critically dependent on a thorough understanding of its solubility and stability in aqueous environments. The hydrophilic PEG linker generally ensures adequate solubility for most applications. The primary challenge lies in managing the stability of the maleimide group, which is susceptible to hydrolysis, particularly at neutral to alkaline pH and elevated temperatures. By carefully controlling the reaction conditions, such as maintaining a pH in the optimal range of 6.5-7.5 and using freshly prepared solutions, researchers can effectively mitigate premature hydrolysis and achieve efficient and specific conjugation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals to design, optimize, and execute robust bioconjugation strategies with this compound.

References

The Strategic Role of the PEG4 Spacer in mPEG4-Mal Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has revolutionized targeted therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker connecting these two moieties is a critical determinant of the ADC's overall success, profoundly influencing its stability, solubility, pharmacokinetics, and therapeutic index. Among the various linker technologies, the incorporation of a discrete polyethylene glycol (PEG) spacer, specifically the tetra-ethylene glycol (PEG4) unit within a methoxy-PEG4-Maleimide (mPEG4-Mal) construct, has become a cornerstone of modern ADC design. This technical guide provides a comprehensive examination of the multifaceted role of the PEG4 spacer, supported by quantitative data and detailed experimental protocols.

Core Functions of the PEG4 Spacer in ADCs

The inclusion of a PEG4 spacer in an ADC linker is a strategic choice to overcome the challenges often posed by potent, hydrophobic payloads.[1] Its primary functions stem from its unique physicochemical properties:

-

Enhanced Hydrophilicity and Solubility : Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and difficulties in manufacturing and formulation.[1][2] The hydrophilic nature of the PEG4 spacer, derived from its repeating ethylene oxide units that form hydrogen bonds with water, creates a hydration shell around the payload.[3][4] This significantly increases the overall water solubility of the conjugate, preventing aggregation and improving its formulation characteristics.[4][5]

-

Improved Pharmacokinetics (PK) : By increasing the hydrodynamic volume and hydrophilicity of the ADC, the PEG4 spacer helps to prolong the drug's circulation half-life by reducing renal clearance.[6][7] This "shielding" effect also reduces non-specific uptake by the reticuloendothelial system, ensuring more of the ADC reaches the target tumor tissue.[1][2] Studies have shown a clear relationship between PEG length and plasma clearance, with longer PEG chains generally resulting in slower clearance rates.[8]

-

Reduced Immunogenicity and Aggregation : The hydration shell created by the PEG spacer can mask immunogenic epitopes on the payload, reducing the risk of an adverse immune response.[6][7] This shielding effect is also crucial for minimizing the propensity of ADCs to aggregate, a major concern that can lead to altered PK profiles, reduced efficacy, and potential safety issues.[2][]

-

Spatial Separation : The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the large antibody and the cytotoxic payload.[1][7] This steric hindrance can be vital for preserving the antibody's antigen-binding affinity and preventing the payload from interfering with its targeting function.[1]

Quantitative Data Presentation

The benefits of incorporating a PEG spacer are quantitatively demonstrable. The following tables summarize representative data from preclinical studies, illustrating the impact of PEGylation on key ADC parameters. While direct head-to-head comparisons can be study-specific, these tables highlight the general trends observed.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics

| Linker Type | Clearance Rate (mL/day/kg) | Plasma Half-life | General Observation | Reference |

|---|---|---|---|---|

| No PEG | High (~15) | Shorter | ADCs with no or short PEG linkers are cleared more rapidly from circulation. | [4][10] |

| Short-Chain PEG (e.g., PEG4) | Moderate (~7) | Longer | A significant decrease in clearance and increase in half-life is observed with the inclusion of short PEG chains. | [10] |

| Longer-Chain PEG (e.g., PEG8-PEG12) | Low (~5) | Longest | Clearance continues to decrease with longer PEG chains, often reaching a plateau effect. | [8][10] |

| Branched PEG (Pendant) | Low | Longer | For heavily loaded ADCs (e.g., DAR 8), a branched PEG architecture can be more effective at reducing clearance than a linear PEG of similar molecular weight. |[10][11] |

Table 2: Effect of PEG Spacer on In Vitro Cytotoxicity (IC50)

| ADC Construct | Linker | Target Cell Line | IC50 (nM) | General Observation | Reference |

|---|---|---|---|---|---|

| Miniaturized ADC | No PEG | HER2-positive | Baseline (e.g., ~1.5 nM) | Highly potent in vitro. | [7][12] |

| Miniaturized ADC | 4kDa PEG | HER2-positive | ~6.75 nM (4.5-fold increase) | Longer PEG chains can sometimes lead to a reduction in in vitro potency, possibly due to steric hindrance. | [7][12] |

| Miniaturized ADC | 10kDa PEG | HER2-positive | ~33.75 nM (22-fold increase) | The trade-off between PK benefits and in vitro potency must be carefully balanced. |[7][12] |

Table 3: Influence of PEG Spacer on Drug-to-Antibody Ratio (DAR) & Aggregation

| Payload | PEG Spacer Length | Resulting Avg. DAR | Aggregation Level | Rationale | Reference |

|---|---|---|---|---|---|

| Hydrophobic Payload | Non-PEGylated | Often lower | Prone to aggregation | Hydrophobic interactions can lead to aggregation and reduced conjugation efficiency. | [13] |

| Hydrophobic Payload | Short-Chain (PEG2, PEG4) | Generally higher & consistent | Low | The hydrophilic PEG spacer improves payload solubility and minimizes aggregation, facilitating a more efficient conjugation process. | [13][14] |

| Hydrophobic Payload | Longer-Chain (PEG8, PEG12) | Variable | Low | The effect can be context-dependent; while improving hydrophilicity, very long chains might introduce steric hindrance during conjugation. |[13][15] |

Experimental Protocols

Reproducible and standardized assays are essential for accurately characterizing and comparing ADCs. This section provides detailed methodologies for key experiments.

Protocol for Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight species (aggregates) and fragments in an ADC sample.

Methodology:

-

System Preparation: Use a bio-inert HPLC system equipped with a UV detector. The system should be thoroughly flushed to prevent corrosion from high-salt mobile phases.[16][17]

-

Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, or equivalent.[18]

-

Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4. For some ADCs, especially those with very hydrophobic payloads, the addition of a small amount of organic modifier (e.g., 5-15% isopropanol or acetonitrile) may be necessary to reduce non-specific interactions with the column stationary phase.[17][18]

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in the mobile phase.[17][18]

-

Standard Preparation: Run a protein standard solution (e.g., AdvanceBio SEC 300Å Protein standard) to generate a calibration curve and verify column performance.[19]

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: Ambient (e.g., 25°C)

-

Injection Volume: 10 - 20 µL

-

Detection Wavelength: 280 nm[19]

-

-

Data Analysis: Integrate the peak areas corresponding to the aggregate, monomer, and fragment species. Calculate the percentage of each species relative to the total integrated area. An increase in the percentage of high molecular weight species indicates aggregation.[18]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Culture: Culture the target antigen-positive (and a negative control) cell line in appropriate media until ~80% confluency.

-

Cell Seeding: Harvest cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[20]

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.[21]

-

Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C with 5% CO₂.[20][21]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[20]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][22]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the ADC concentration (log scale) and use a sigmoidal dose-response curve fit to determine the IC50 value.[21]

Protocol for Drug-to-Antibody Ratio (DAR) Determination by LC-MS

Objective: To determine the average number of drug molecules conjugated to each antibody.

Methodology:

-

Sample Preparation (Optional Deglycosylation): For improved mass accuracy, the ADC can be deglycosylated. Incubate ~100 µg of the ADC with PNGase F overnight at 37°C.[23]

-

System: Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UHPLC system.[6][23]

-

Column: A reversed-phase column suitable for intact protein analysis (e.g., Agilent PLRP-S).

-

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Chromatographic Conditions: Apply a gradient of increasing Mobile Phase B to elute the ADC from the column.

-

Mass Spectrometry: Acquire data in positive ion mode over a mass range appropriate for the ADC (e.g., 1000-4000 m/z).

-

Data Analysis:

-

Deconvolute the raw mass spectrum using an appropriate algorithm (e.g., Maximum Entropy) to obtain the zero-charge mass spectrum.[24]

-

Identify the mass peaks corresponding to the different drug-loaded species (DAR0, DAR1, DAR2, etc.).

-

Calculate the weighted average DAR using the relative abundance (peak area or intensity) of each species: DAR = Σ(% Abundance of Species * DAR of Species) / 100[]

-

Mandatory Visualizations

Diagrams generated using Graphviz (DOT language) illustrate key concepts and workflows.

Caption: Logical flow of the PEG4 spacer's functional contributions to ADC performance.

Caption: Experimental workflow for ADC aggregation analysis using SEC-HPLC.

Caption: General mechanism of action for a targeted Antibody-Drug Conjugate.

Conclusion

The this compound linker is a highly engineered component where the PEG4 spacer plays a pivotal, non-trivial role. It is not merely a spacer but a critical functional element that directly addresses the inherent challenges of conjugating potent, hydrophobic drugs to antibodies. By enhancing hydrophilicity, the PEG4 spacer significantly improves the solubility, stability, and pharmacokinetic profile of the resulting ADC. This leads to reduced aggregation, lower immunogenicity, and ultimately, an improved therapeutic index. The careful, data-driven selection and optimization of linker technology, including the strategic use of PEG4 spacers, remain paramount for the successful development of the next generation of safe and effective antibody-drug conjugates.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. hpst.cz [hpst.cz]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. benchchem.com [benchchem.com]

- 16. agilent.com [agilent.com]

- 17. shimadzu.com [shimadzu.com]

- 18. lcms.cz [lcms.cz]

- 19. biomanufacturing.org [biomanufacturing.org]

- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. sciex.com [sciex.com]

- 24. lcms.cz [lcms.cz]

A Technical Guide to the mPEG4-Mal Reaction with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the reaction between methoxy polyethylene glycol (mPEG) reagents functionalized with a maleimide group (Mal) and cysteine residues. This bioconjugation technique is a cornerstone for the site-specific modification of proteins, peptides, and other biomolecules, enabling advancements in therapeutics, diagnostics, and fundamental research.

The Core Mechanism: A Specific and Efficient Thiol-Michael Addition

The conjugation of a maleimide-functionalized mPEG to a cysteine residue proceeds through a well-defined chemical pathway known as a Michael addition.[1][2][3] In this reaction, the nucleophilic thiol group (specifically the thiolate anion, R-S⁻) of a cysteine residue attacks one of the electron-deficient carbon atoms of the double bond within the maleimide ring.[3] This forms a stable, covalent thioether bond, resulting in a thiosuccinimide linkage.[1][3][4]

The reaction is highly valued for its specificity and efficiency under mild, physiological conditions.[2] It is often categorized as a "click chemistry" reaction due to its high yield, modularity, and the simplicity of the reaction conditions.[1][2][3][4]

Figure 1. The this compound reaction with a protein's cysteine residue.

Optimizing the Reaction: Key Parameters and Considerations

The efficiency and specificity of the mPEG-maleimide conjugation are highly dependent on several key reaction parameters. Careful control of these factors is critical to maximize yield and minimize side reactions.

pH

The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5 .[2][4][5] Within this range, the reaction is highly chemoselective for thiol groups.[2][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines (e.g., lysine residues).[2][4]

-

Below pH 6.5: The concentration of the reactive thiolate anion is reduced, slowing the reaction rate.

-

Above pH 7.5: The reaction loses its specificity, and competitive reactions with primary amines, such as the ε-amino group of lysine, become more prevalent.[4][5] Furthermore, the rate of maleimide hydrolysis increases significantly at higher pH.[4][5]

Stoichiometry

A molar excess of the mPEG-maleimide reagent is typically used to drive the reaction to completion. A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[6][7] However, the optimal ratio should be determined empirically for each specific protein and application.

Temperature and Time

The reaction proceeds readily at room temperature (20-25°C) or at 4°C.[6][8][9] Reaction times typically range from 2 to 4 hours at room temperature to overnight at 4°C to ensure completion.[6][8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the mPEG-maleimide reaction, providing a basis for experimental design.

| Parameter | Recommended Range/Value | Notes | Source(s) |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity and minimizing hydrolysis. | [2][4][5] |

| mPEG-Mal:Protein Molar Ratio | 10:1 to 20:1 | Should be optimized for each specific application. | [6] |

| Reaction Temperature | 4°C to 25°C | Lower temperatures can be used to slow side reactions. | [8][9] |

| Reaction Time | 2 - 4 hours (at RT) or Overnight (at 4°C) | Dependent on reactants and temperature. | [6][8] |

Table 1. Recommended Reaction Conditions.

| Reaction/Process | pH Dependence | Notes | Source(s) |

| Thiol-Maleimide Reaction | Optimal at pH 6.5-7.5 | Rate is dependent on thiolate anion concentration. | [4][5] |

| Reaction with Amines | Increases significantly above pH 7.5 | Competes with the desired thiol reaction. | [4][5] |

| Maleimide Hydrolysis | Rate increases with increasing pH | The ring-opened product is unreactive towards thiols. | [4][10][11] |

| Thioether Bond Stability | Susceptible to retro-Michael reaction; stabilized by hydrolysis. | The ring-opened succinamic acid thioether is more stable. | [4][12] |

Table 2. pH Effects on Reaction and Stability.

Potential Side Reactions and Stability

While highly specific, the maleimide-thiol chemistry is not without potential complications that researchers must consider.

Hydrolysis of the Maleimide Ring

The maleimide group is susceptible to hydrolysis, a reaction that increases with pH.[4] This process opens the maleimide ring to form a maleamic acid derivative, which is no longer reactive with thiols.[4][5] To mitigate this, aqueous solutions of mPEG-maleimide should be prepared immediately before use, and reactions should be conducted within the optimal pH 6.5-7.5 range.[2][4]

Stability of the Thioether Linkage

The resulting thiosuccinimide bond can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation or payload exchange.[2][12] However, the thiosuccinimide ring itself can undergo hydrolysis to form a succinamic acid thioether. This ring-opened form is stable and resistant to the retro-Michael reaction.[4][12] For applications requiring high long-term stability, such as in vivo therapeutics, a post-conjugation incubation at a slightly alkaline pH (e.g., 8.5-9.0) can be employed to promote this stabilizing hydrolysis.[12]

Thiazine Rearrangement

When conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring.[1] This can lead to a "transcyclization" reaction, forming a stable six-membered thiazine ring.[1][3]

Figure 2. Logical flow of the mPEG-Mal reaction, including side reactions and stability considerations.

Experimental Protocols

General Protocol for Protein PEGylation with mPEG-Maleimide

This protocol provides a general framework for the conjugation of mPEG-maleimide to a protein containing a free cysteine residue.

Materials:

-

Protein with free cysteine(s) in a thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.4).[9]

-

mPEG-Maleimide reagent.

-

Anhydrous DMSO or DMF for reconstituting the mPEG-Maleimide.[2]

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed.[6]

-

Quenching reagent: Free cysteine or β-mercaptoethanol.

-

Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.[5]

-

mPEG-Maleimide Preparation: Immediately before use, prepare a stock solution of mPEG-Maleimide (e.g., 10-100 mg/mL) in anhydrous DMSO or DMF.[2][6][9]

-

Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the mPEG-Maleimide stock solution to the protein solution.[6][7]

-

Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.[6][7]

-

Quenching (Optional): To quench any unreacted mPEG-Maleimide, add a small excess of a free thiol compound and incubate for an additional 30 minutes.[5]

-

Purification: Remove unreacted mPEG-Maleimide and quenching reagent from the PEGylated protein conjugate using an appropriate chromatography method such as SEC or IEX.[6][8][9]

-

Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm purity.

Protocol for Characterization by SDS-PAGE

SDS-PAGE is a straightforward method to qualitatively assess the outcome of a PEGylation reaction.

Procedure:

-

Sample Preparation: Prepare samples of the unreacted protein, the crude reaction mixture, and the purified PEGylated protein. Dilute samples in SDS-PAGE loading buffer.

-

Electrophoresis: Load the samples onto a suitable polyacrylamide gel alongside a molecular weight marker. Run the gel according to standard procedures.

-

Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).[13]

-

Analysis: Compare the lanes. The PEGylated protein will exhibit a significant increase in apparent molecular weight, migrating much slower than the unmodified protein.[13] The presence of multiple bands in the PEGylated sample lane may indicate a mixture of different PEGylation states (mono-, di-, etc.).[13]

Figure 3. General experimental workflow for protein PEGylation with mPEG-Maleimide.

Applications in Research and Drug Development

The site-specific nature of the mPEG-maleimide reaction makes it an invaluable tool in the development of biotherapeutics and research reagents.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of protein drugs, reducing their renal clearance and shielding them from proteolytic degradation.[13][14][15] This extends the circulating half-life, allowing for less frequent dosing.[14][16]

-

Reduced Immunogenicity: The attached PEG chains can mask epitopes on the protein surface, reducing the potential for an immune response.[13][15]

-

Antibody-Drug Conjugates (ADCs): Maleimide chemistry is widely used to attach cytotoxic drugs to antibodies via engineered cysteine residues, creating targeted cancer therapies.[2][]

-

Protein Labeling: This reaction is used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in diagnostics and bioassays.[2]

-

Surface Functionalization: Biomolecules can be tethered to surfaces of nanoparticles, beads, or biosensors for a variety of diagnostic and therapeutic applications.[2]

References

- 1. bachem.com [bachem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Maleimide PEG, mPEG-MAL [nanocs.net]

- 9. confluore.com [confluore.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of mPEG4-Mal

This guide provides a comprehensive overview of the physical and chemical properties of methoxy-polyethylene glycol-maleimide with four ethylene glycol units (mPEG4-Mal). It is intended for researchers, scientists, and drug development professionals who utilize this heterobifunctional crosslinker in bioconjugation, drug delivery, and polymer chemistry. The information presented herein is curated to facilitate experimental design, execution, and interpretation.

Core Physical and Chemical Properties

This compound is a versatile reagent characterized by a methoxy-terminated polyethylene glycol (PEG) chain linked to a reactive maleimide group. The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of conjugated biomolecules, while the maleimide moiety allows for specific covalent attachment to thiol-containing molecules.[1]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C16H26N2O7 | [1][2] |

| Molecular Weight | 358.39 g/mol | [1][2] |

| Appearance | White to off-white solid or powder | [2][3] |

| Purity | Typically ≥95% | [4] |

| CAS Number | 1263044-81-0 | [1][2] |

Solubility Profile

The hydrophilic nature of the tetra-ethylene glycol spacer imparts good solubility in aqueous media and a range of organic solvents. This property is crucial for its application in biological systems and for ease of handling during conjugation reactions.

| Solvent | Solubility | References |

| Water | Highly soluble | [1][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6] |

| Dichloromethane (DCM) | Soluble | [5][6] |

| Dimethylformamide (DMF) | Soluble | [5][6] |

| Acetonitrile | Soluble | [6] |

| Tetrahydrofuran (THF) | Soluble | [6][7] |

| Methanol | Soluble | [3][7] |

| Ethanol | Soluble | [3][7] |

Stability and Storage

Proper storage is critical to maintain the reactivity of the maleimide group. The maleimide ring is susceptible to hydrolysis, a reaction that is accelerated at higher pH.[8][9]

| Condition | Recommendation | References |

| Long-term Storage | -18°C to -20°C, desiccated, and protected from light | [2][10] |

| Handling | Allow to warm to room temperature before opening to prevent moisture condensation. | |

| In Solution | Prepare solutions fresh. For storage, use anhydrous, water-miscible solvents like DMSO or DMF. Avoid repeated freeze-thaw cycles. | [8][11] |

Reactivity and Bioconjugation

The key functionality of this compound lies in the high reactivity and specificity of the maleimide group towards sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides.[11][12]

The Thiol-Maleimide Reaction: A Michael Addition

The conjugation reaction proceeds via a Michael addition mechanism. The nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[8] This forms a stable, covalent thioether bond (a thiosuccinimide linkage).[8][9] This reaction is highly efficient and is often considered a "click" reaction due to its high yield, specificity, and mild reaction conditions.[8]

Kinetics and Influencing Factors

The rate of the thiol-maleimide reaction is influenced by several factors, which must be controlled to ensure efficient and specific conjugation.

| Parameter | Optimal Range/Condition | Rationale and References |

| pH | 6.5 - 7.5 | This pH range favors the formation of the reactive thiolate anion while minimizing the competing hydrolysis of the maleimide ring and reaction with amines.[4][9] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[9] |

| Temperature | 4°C to Room Temperature (20-25°C) | Reactions at room temperature are typically faster (2-4 hours), while incubation at 4°C can be performed overnight.[9] |

| Molar Ratio (this compound:Thiol) | 10:1 to 20:1 (PEG excess) | A molar excess of the PEG-thiol is generally recommended to ensure complete conjugation of the maleimide.[9] |

| Catalysts | Generally not required | The reaction proceeds efficiently without a catalyst.[13] However, the reaction can be influenced by the choice of buffer and the presence of nucleophiles.[14][15] |

It's important to note that the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols.[16] Post-conjugation hydrolysis of the succinimide ring can be employed to form a more stable derivative.[17]

Experimental Protocols

Detailed methodologies for the characterization and application of this compound are provided below.

Characterization of this compound

Standard analytical techniques are used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of this compound.

-

Methodology:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR signals: Peaks corresponding to the methoxy protons, the ethylene glycol protons, and the characteristic protons of the maleimide ring (typically around 6.7-7.0 ppm).[18][19]

-

Expected ¹³C NMR signals: Peaks corresponding to the carbons of the PEG chain, the methoxy group, and the carbonyl and vinyl carbons of the maleimide ring.[18][20]

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of this compound.

-

Methodology:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the sample using techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).[7][21]

-

Expected Result: A major peak corresponding to the mass of the intact molecule (e.g., [M+H]⁺ or [M+Na]⁺).[22]

-

General Protocol for Protein Conjugation

This protocol outlines a general workflow for the conjugation of this compound to a protein containing a free cysteine residue.

-

Materials:

-

Thiol-containing protein

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed to minimize thiol oxidation.[4]

-

Anhydrous DMSO or DMF

-

Quenching reagent (optional): L-cysteine or β-mercaptoethanol

-

Purification system (e.g., SEC column)

-

-

Methodology:

-

Protein Preparation: Dissolve the protein in the conjugation buffer to a known concentration. If the protein has disulfide bonds that need to be reduced to generate free thiols, a pre-reduction step with a reagent like TCEP is necessary, followed by removal of the reducing agent.

-

This compound Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess of the PEG reagent.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.[9]

-

Quenching (Optional): To stop the reaction, add a small molecule thiol like L-cysteine in a slight molar excess relative to the initial amount of this compound.[9]

-

Purification: Remove excess, unreacted this compound and other small molecules from the conjugate using a suitable technique such as size-exclusion chromatography (SEC) or dialysis.[9]

-

Characterization: Analyze the purified conjugate to confirm successful PEGylation. This can be done by observing the increase in molecular weight on an SDS-PAGE gel and by confirming the mass of the conjugate using mass spectrometry.[9]

-

Applications

The unique properties of this compound make it a valuable tool in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): The maleimide group allows for the site-specific attachment of the PEG linker to cysteine residues on an antibody, with the other end of the PEG chain modified to attach a cytotoxic drug.[1][13]

-

PEGylation of Proteins and Peptides: The covalent attachment of mPEG chains can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides by increasing their solubility, stability, and circulation time, while reducing their immunogenicity.[1][23]

-

Drug Delivery Systems: this compound can be used to modify drug carriers, such as nanoparticles and liposomes, to improve their biocompatibility and circulation half-life.[1]

-

Hydrogel Formation: The maleimide group can participate in cross-linking reactions with thiol-containing polymers to form hydrogels for applications in tissue engineering and 3D cell culture.[4]

Signaling Pathways and Logical Relationships

The fundamental chemical transformation enabled by this compound is the Michael addition. Below is a diagram illustrating the logical flow of this reaction at the molecular level.

References

- 1. This compound (1263044-81-0) for sale [vulcanchem.com]

- 2. purepeg.com [purepeg.com]

- 3. MPEG-MAL | SINOPEG Peg Derivative Functional Group [sinopeg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. m-PEG4-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 14. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 17. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 23. laysanbio.com [laysanbio.com]

Methodological & Application

Application Note: A Comprehensive Protocol for mPEG4-Maleimide Conjugation to Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleimide-thiol chemistry is a widely utilized bioconjugation method prized for its high selectivity, efficiency, and mild reaction conditions.[1] This technique facilitates the covalent attachment of molecules, such as polyethylene glycol (PEG), to proteins. The reaction involves a Michael addition where the maleimide group reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue, to form a stable thioether bond.[1][2] This process is particularly valuable in the development of antibody-drug conjugates (ADCs), where modifying an antibody with PEG (PEGylation) can enhance solubility and improve pharmacokinetic properties.[2]

This application note provides a detailed protocol for the conjugation of methoxy-polyethylene glycol-maleimide (mPEG4-Mal) to a monoclonal antibody (mAb). The process involves the selective reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, followed by conjugation with the this compound reagent.[3][4]

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the mPEG4-Maleimide conjugation to an antibody. These values are representative and may require optimization for specific antibodies and applications.[2]

Table 1: Typical Reaction Parameters for Antibody Reduction and PEGylation [2][3][5]

| Parameter | Typical Value/Range | Notes |

| Antibody Preparation | ||

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency.[1] |

| Reaction Buffer | PBS, Tris, or HEPES, pH 7.0-7.5 | Buffer should be degassed to prevent re-oxidation of thiols.[1] |

| Reduction Step | ||

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | TCEP is thiol-free and does not need to be removed before adding the maleimide.[3] |

| TCEP Molar Excess | 10-100 fold over antibody | The exact ratio should be optimized to achieve the desired degree of reduction.[1][3] |

| Reduction Incubation Time | 20 - 60 minutes | Longer times or higher temperatures can lead to over-reduction.[1][3] |

| Reduction Temperature | Room Temperature or 37°C | 37°C can accelerate the reaction.[2][3] |

| Conjugation Step | ||

| This compound Molar Excess | 10-20 fold over antibody | A molar excess ensures efficient reaction with the generated thiols.[2] |

| This compound Stock Solution | 10 mM in anhydrous DMSO | Prepare fresh before use.[2] |

| Conjugation Incubation Time | 2 hours to overnight | Protect from light if the PEG reagent is light-sensitive.[1][2] |

| Conjugation Temperature | Room Temperature or 4°C | 4°C for overnight incubations to maintain protein stability.[2] |

| Quenching Reagent | Cysteine or N-acetylcysteine | Added in excess to react with any unreacted maleimide groups.[2] |

Table 2: Expected Outcomes and Characterization

| Parameter | Typical Value/Range | Method of Analysis |

| Conjugation Efficiency | > 95% | HIC-HPLC, Mass Spectrometry |

| PEG-to-Antibody Ratio (PAR) | 2 - 8 | Mass Spectrometry, UV-Vis Spectroscopy |

| Final Product Purity | > 95% | SEC-HPLC, SDS-PAGE |

| Aggregates | < 5% | SEC-HPLC |

| Linkage Stability (Thioether) | Stable under physiological conditions | Stability studies over time |

Experimental Workflow and Chemistry

The overall process for conjugating an antibody with mPEG4-Maleimide consists of three primary stages: antibody reduction, maleimide-thiol conjugation, and purification of the final conjugate.[2]

Caption: General experimental workflow for antibody-PEG conjugation.

The core of the conjugation is the reaction between the maleimide group of the this compound and the thiol group of a cysteine residue on the reduced antibody.

Caption: Maleimide-thiol conjugation via Michael addition.

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb)

-

mPEG4-Maleimide (this compound)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

L-Cysteine

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

-

Purification columns (e.g., Size Exclusion Chromatography - SEC)

-

Reaction vials

-

Inert gas (Nitrogen or Argon)

Protocol 1: Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the use of TCEP to generate free thiol groups for conjugation. TCEP is recommended as it does not need to be removed prior to the addition of the maleimide reagent.[2][3]

-

Prepare the Antibody Solution:

-

Dissolve the antibody in degassed PBS buffer (pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[1]

-

If the antibody is already in solution, perform a buffer exchange into the degassed reaction buffer.

-

-

Add Reducing Agent:

-

Incubation:

Protocol 2: Conjugation of mPEG4-Maleimide to Reduced Antibody

This protocol details the reaction between the free thiols on the reduced antibody and the maleimide group of the this compound linker.

-

Prepare this compound Stock Solution:

-

Allow the vial of mPEG4-Maleimide to warm to room temperature.

-

Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.[2]

-

-

Conjugation Reaction:

-

Quench the Reaction:

-

To stop the reaction, add an excess of a low molecular weight thiol, such as L-cysteine (to a final concentration of ~10 mM), to react with any unreacted maleimide groups.[2][]

-

Incubate for 15-30 minutes at room temperature.

-

Protocol 3: Purification of the Antibody-PEG Conjugate

Purification is essential to remove unreacted this compound, quenched linker, and any potential aggregates.[2]

-

Purification Method:

-

Size Exclusion Chromatography (SEC) is a common method to separate the larger antibody-PEG conjugate from smaller, unreacted molecules.[]

-

Tangential Flow Filtration (TFF) can also be used for buffer exchange and removal of small molecule impurities, especially for larger scale preparations.[7]

-

-

SEC Protocol:

-

Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Load the quenched reaction mixture onto the column.

-

Elute the conjugate using the equilibration buffer.

-

Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

-

Pool the fractions containing the purified antibody-PEG conjugate.

-

Protocol 4: Characterization of the Purified Conjugate

-

Protein Concentration: Determine the final concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.[7]

-

PEG-to-Antibody Ratio (PAR): The PAR can be determined using mass spectrometry (MS), which will show a mass shift corresponding to the number of attached PEG molecules.

-

Purity and Aggregation Analysis:

-

SDS-PAGE: Analyze the conjugate under non-reducing and reducing conditions. Under non-reducing conditions, a successful conjugation will show a single band with a higher molecular weight than the unconjugated antibody.[8] Under reducing conditions, the heavy and light chains will be visible.

-

SEC-HPLC: Analytical SEC can be used to determine the percentage of monomer, aggregate, and fragment in the final product.[7]

-

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate antibody species based on their PAR, as each conjugated PEG molecule increases the hydrophobicity.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Peptide Labeling with mPEG4-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. The covalent attachment of PEG chains, such as mPEG4-Maleimide (mPEG4-Mal), can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile. Key advantages of PEGylation include increased solubility, extended circulatory half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[1][2][3][4]

The this compound reagent is particularly useful for site-specific modification of peptides containing cysteine residues. The maleimide group reacts specifically with the thiol (sulfhydryl) group of a cysteine side chain via a Michael addition reaction, forming a stable thioether bond.[5][6][7] This high selectivity allows for precise control over the location of PEG attachment, which is crucial for preserving the peptide's biological activity.

These application notes provide a comprehensive, step-by-step guide for the successful labeling of cysteine-containing peptides with this compound, including detailed experimental protocols, data presentation, and visualization of the workflow.

Core Principles: The Thiol-Maleimide Reaction

The conjugation of this compound to a peptide is based on the highly efficient and selective reaction between a maleimide and a thiol group.

Mechanism: The reaction proceeds through a nucleophilic Michael addition where the thiolate anion of a cysteine residue attacks one of the double-bonded carbons of the maleimide ring. This results in the formation of a stable, covalent thioether linkage.[5]

Reaction Kinetics and Specificity: The thiol-maleimide reaction is most efficient within a pH range of 6.5-7.5.[5] Below this range, the thiol group is protonated and less nucleophilic, slowing the reaction rate. Above this range, competing hydrolysis of the maleimide group and potential reactions with other nucleophilic side chains (like lysine) can occur. The high selectivity for cysteine within the optimal pH range makes it a cornerstone of bioconjugation.[5][8]

Experimental Protocols

Protocol 1: Preparation and Reduction of Cysteine-Containing Peptides

For successful labeling, it is critical to ensure that the cysteine residues intended for conjugation are in their reduced, free thiol form. Disulfide bonds within or between peptides must be cleaved prior to the reaction with the maleimide reagent.

Materials:

-

Cysteine-containing peptide

-

Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2; Tris buffer, pH 7.0-7.5)[9][10][11]

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride[5][9][10]

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[8][10][11]

-

To prevent re-oxidation of the thiol groups, flush the reaction vessel with an inert gas.

-

Prepare a stock solution of TCEP in the reaction buffer.

-

Add a 10-100 fold molar excess of TCEP to the peptide solution. TCEP is recommended as it is stable and does not need to be removed before the addition of the maleimide reagent.[5][9]

-

Incubate the mixture for 20-60 minutes at room temperature to ensure complete reduction of any disulfide bonds.[10][11]

Protocol 2: Peptide Labeling with this compound

This protocol outlines the general procedure for conjugating the prepared peptide with this compound.

Materials:

-

Reduced, thiol-containing peptide solution (from Protocol 1)

-

mPEG4-Maleimide (this compound)

-

Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))[9][10][11]

-

Degassed reaction buffer (pH 7.0-7.5)

Procedure:

-

Immediately prior to use, prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous solvent such as DMSO or DMF.[9][10][11]

-

Add the this compound stock solution to the reduced peptide solution to achieve the desired molar excess. A 10-20 fold molar excess of the maleimide reagent is a common starting point to ensure efficient conjugation.[5][9] Add the this compound solution dropwise while gently stirring or vortexing.

-

Flush the reaction vessel with an inert gas, seal it tightly, and protect it from light.

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[9][11][12] The reaction progress can be monitored by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or mass spectrometry.

-

(Optional) To quench the reaction, an excess of a low-molecular-weight thiol-containing compound (e.g., glutathione, β-mercaptoethanol) can be added to consume any unreacted this compound.[12]

Protocol 3: Purification of the PEGylated Peptide

Purification is a critical step to remove unreacted peptide, excess this compound, and any byproducts. The choice of purification method depends on the physicochemical properties of the peptide and the PEGylated conjugate.

Common Purification Methods:

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger PEGylated peptide will elute earlier than the smaller, unreacted peptide and excess this compound.[13][14]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. PEGylation generally increases the hydrophilicity of a peptide, leading to a shorter retention time on a reverse-phase column compared to the unlabeled peptide. This is a highly effective method for achieving high purity.[]

-

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of the neutral PEG chain can alter the overall charge of the peptide, allowing for separation from the unPEGylated form.[][16]

-

Dialysis and Ultrafiltration: These methods are useful for removing small molecules like excess this compound and buffer components, particularly for larger peptides and proteins.[13]

General SEC Purification Protocol:

-

Equilibrate the SEC column with a suitable buffer (e.g., PBS).

-

Concentrate the reaction mixture if necessary and filter it through a 0.22 µm filter.

-

Load the sample onto the equilibrated column.

-

Elute the sample with the equilibration buffer at a constant flow rate.

-

Collect fractions and analyze them using UV-Vis spectroscopy (at 280 nm for peptides containing Trp or Tyr) and/or SDS-PAGE to identify the fractions containing the purified PEGylated peptide.[14]

-

Pool the fractions containing the pure product for characterization and downstream applications.

Protocol 4: Characterization of the PEGylated Peptide

Successful conjugation should be confirmed by analytical techniques to verify the identity and purity of the final product.

Primary Characterization Method:

-